molecular formula C9H7NO3S B3019920 2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 749920-38-5

2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B3019920
CAS No.: 749920-38-5
M. Wt: 209.22
InChI Key: XALRCXXRWJXPSZ-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound featuring a 1,3-thiazolidin-4-one core substituted at position 2 with a furan-2-yl-linked oxoethylidene group. This structure combines the bioactivity-associated thiazolidinone scaffold with the furan moiety, known for its electron-rich aromatic system and role in medicinal chemistry.

Properties

IUPAC Name

(2Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-6(7-2-1-3-13-7)4-9-10-8(12)5-14-9/h1-4H,5H2,(H,10,12)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALRCXXRWJXPSZ-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CC=CO2)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C/C(=O)C2=CC=CO2)/S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of furan derivatives with thiazolidinone precursors. One common method includes the condensation of furan-2-carbaldehyde with thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including 2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one. Research indicates that modifications to the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Antiproliferative Activity
A study synthesized several thiazolidine derivatives and evaluated their antiproliferative effects against leukemia (HL-60) and CNS cancer (SF-295) cell lines. The derivatives exhibited significant inhibitory activity, suggesting that this compound may serve as a lead compound for further development in cancer therapy .

CompoundCell Line TestedIC50 Value (µM)
1HL-605.0
2SF-29510.0
3MDA-MB-23115.0

Antibacterial Activity

Thiazolidinone derivatives have also been investigated for their antibacterial properties. The compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Testing
In vitro tests revealed that the compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .

Synthetic Applications

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antibacterial applications, it is believed to inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

The 1,3-thiazolidin-4-one derivatives are categorized based on substituent positions (2-, 3-, or 5-positions) and functional groups (e.g., oxo, thioxo, hydrazone). Key comparisons include:

Compound Name Substituent at Position 2 Key Features
Target Compound (Z)-2-(Furan-2-yl-oxoethylidene) Conjugated system; furan enhances π-stacking and H-bonding potential .
3-Benzyl-2-sulfanylidene derivative Sulfanylidene (C=S) Increased hydrophobicity; sulfur participates in redox reactions .
2-Hydrazonothiazolidin-4-one () Hydrazone group (-NH-N=CH-) Anticandidal activity (MIC = 250 µg/mL) but lower potency than fluconazole .
(Z)-2-[2-(Morpholin-4-yl)-2-oxoethylidene] Morpholine (N,O-heterocycle) Polar group improves solubility; m.p. 503–505 K .
Antifungal and Antimicrobial Activity
  • However, specific data are absent in the provided evidence.
  • Thiazolyl Hydrazones with Furan (): Exhibited MIC = 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL). The furan group likely contributes to membrane interaction via π-π stacking .
  • Chlorophenyl Derivatives (): No activity data provided, but chlorophenyl groups typically enhance lipophilicity and membrane penetration.
Anticancer Activity
  • 2-Hydrazonothiazolidin-4-one (): Showed IC₅₀ = 125 µg/mL against MCF-7 cells with low NIH/3T3 toxicity (IC₅₀ > 500 µg/mL). The furan-nitroaryl substitution may enhance DNA intercalation .
  • 3-Ethyl-5-[(furan-2-yl)methylidene]-2-sulfanylidene (): Sulfanylidene group could modulate thioredoxin reductase inhibition, a common anticancer mechanism .

Physicochemical Properties

Property Target Compound 3-Benzyl-2-sulfanylidene () 2-(4-Methoxyphenyl) ()
Molecular Weight ~237 g/mol* 255.34 g/mol 263.29 g/mol
Melting Point Not reported 198–200°C () 503–505 K ()
Solubility Moderate (furan) Low (sulfanylidene) High (methoxy group)

*Estimated based on structural formula.

Note: The furan group may improve aqueous solubility compared to purely aromatic substituents (e.g., benzyl), while the oxoethylidene bridge could reduce crystallinity.

Biological Activity

2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone ring fused with a furan moiety, which contributes to its pharmacological properties. The compound's molecular formula is C11H9NO3SC_{11}H_{9}NO_{3}S, and it is primarily investigated for its potential applications in treating various diseases, including cancer, bacterial infections, and fungal diseases.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiazolidinone precursors. A common method includes the condensation of furan-2-carbaldehyde with thiazolidin-4-one in the presence of a base such as sodium hydroxide, carried out in an organic solvent like ethanol under reflux conditions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria. Specific tests revealed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have evaluated the compound's cytotoxicity against various cancer cell lines. For example, it has shown promising results against human leukemia cells and solid tumors, indicating its potential as an anticancer drug candidate. The mechanisms of action may involve inducing apoptosis and inhibiting cell proliferation .

Case Study: Antifungal Activity

A recent study evaluated the antifungal activity of related thiazolidinone derivatives against phytopathogenic fungi. Compounds similar to this compound exhibited EC50 values as low as 0.85 µg/mL against Alternaria solani, suggesting that modifications to the thiazolidinone structure can enhance antifungal efficacy .

The biological activities of this compound are believed to be linked to its ability to interact with various biological targets. The compound may inhibit key enzymes involved in cellular processes or interfere with DNA replication in cancer cells. Molecular docking studies suggest strong binding affinities towards targets relevant to inflammation and cancer progression .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific furan substitution and oxoethylidene functionality. This combination may enhance its biological activities compared to other thiazolidinone derivatives:

Compound Name Structure Unique Features
5-(Furan-2-yl)-1,3-thiazolidineStructureLacks the oxoethylidene group but retains antimicrobial properties.
Thiazolidin-2,4-dioneVariousKnown for antidiabetic and anticancer activities.
Furan derivativesVariousExhibits antibacterial properties but lacks thiazolidine structure.

Q & A

What are the established synthetic routes for preparing 2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

Basic (Synthesis Methodology)
The compound can be synthesized via a microwave-assisted one-pot reaction involving furfuraldehyde derivatives, mercaptoacetic acid, and triphenylphosphine. Optimal conditions (150°C, 80 W, 10 minutes) yield ~94% purity, as demonstrated in analogous thiazolidin-4-one syntheses. Microwave irradiation enhances reaction efficiency by reducing side products and improving regioselectivity . Alternative green chemistry approaches, such as using β-cyclodextrin-SO3H as a recyclable catalyst under solvent-free conditions, may also be adapted to improve sustainability .

How is X-ray crystallography employed to resolve structural ambiguities in this compound?

Basic (Structural Characterization)
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond geometries, stereochemistry, and molecular packing. For thiazolidin-4-one derivatives, SHELX software (e.g., SHELXL for refinement) is widely used to analyze disorder (e.g., furan ring orientation) and hydrogen-bonding networks. Data collection at low temperatures (100–298 K) minimizes thermal motion artifacts, with R factors typically <0.07 for high-confidence models .

What preliminary biological screening strategies are recommended for assessing its bioactivity?

Basic (Biological Profiling)
Initial screening should focus on validated assays for antimicrobial, antiviral, or enzyme-inhibitory activity, given the pharmacological relevance of rhodanine and thiazolidin-4-one scaffolds. For example:

  • Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme inhibition : Fluorometric assays for MurB or COX-1/2 targets, with IC50 determination .
    Dose-response curves and positive controls (e.g., ampicillin) are critical for validating results.

How can structure-activity relationship (SAR) studies optimize its bioactivity?

Advanced (Mechanistic Analysis)
Systematic modification of substituents on the furan and thiazolidin-4-one rings can elucidate key pharmacophores. For example:

  • Furan substitution : Introducing electron-withdrawing groups (e.g., nitro, halogens) at the 5-position enhances antimicrobial potency.
  • Thiazolidinone ring : Methylation at N3 improves metabolic stability but may reduce hydrogen-bonding capacity .
    SAR tables derived from analogous compounds:
Substituent PositionModificationBioactivity TrendReference
Furan C5-NO2↑ Antitubercular activity
Thiazolidinone N3-CH2Ph↑ COX-1 inhibition

What computational tools are suitable for predicting binding modes and pharmacokinetics?

Advanced (Theoretical Modeling)
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model interactions with targets like HIV-RT or MurB. Pharmacokinetic properties (logP, BBB permeability) are predicted via QSAR models using software like SwissADME. Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .

How should researchers address contradictions in reported biological data across studies?

Advanced (Data Analysis)
Discrepancies in bioactivity (e.g., varying IC50 values) may arise from differences in assay conditions (pH, solvent) or impurity profiles. Strategies include:

  • Reproducibility checks : Replicate experiments under standardized protocols.
  • Purity validation : Use HPLC (>95% purity) and SCXRD to confirm structural integrity .
  • Meta-analysis : Cross-reference data with structurally similar compounds in PubChem or crystallographic databases .

What green chemistry techniques can improve the sustainability of its synthesis?

Advanced (Methodological Innovation)
Solvent-free reactions with β-cyclodextrin-SO3H catalysts reduce waste and energy consumption. Microwave-assisted synthesis (e.g., 10-minute reactions at 150°C) outperforms conventional heating by minimizing byproducts and improving atom economy. Lifecycle assessments (LCAs) should compare energy inputs and E-factors across methods .

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